molecular formula C16H11N3O4S B5667722 4-(4-nitrophenoxy)-N-(1,3-thiazol-2-yl)benzamide

4-(4-nitrophenoxy)-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B5667722
M. Wt: 341.3 g/mol
InChI Key: SDVHOISACFFTSA-UHFFFAOYSA-N
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Description

4-(4-nitrophenoxy)-N-(1,3-thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a nitrophenoxy group and a thiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-nitrophenoxy)-N-(1,3-thiazol-2-yl)benzamide typically involves a multi-step process:

    Formation of 4-nitrophenoxybenzene: This can be achieved by nitration of phenoxybenzene using a mixture of concentrated nitric acid and sulfuric acid.

    Synthesis of 1,3-thiazol-2-amine: This involves the cyclization of appropriate thioamide precursors under acidic conditions.

    Coupling Reaction: The final step involves coupling 4-nitrophenoxybenzene with 1,3-thiazol-2-amine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(4-nitrophenoxy)-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.

    Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

    Oxidation: The thiazole ring can be oxidized under strong oxidative conditions, although this is less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, iron powder, hydrochloric acid.

    Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Reduction: 4-(4-aminophenoxy)-N-(1,3-thiazol-2-yl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized thiazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: Its derivatives can be used to study enzyme inhibition, receptor binding, and other biological processes.

    Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-nitrophenoxy)-N-(1,3-thiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitrophenoxy and thiazolyl groups can interact with various biological molecules through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(4-nitrophenoxy)-N-(1,3-thiazol-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.

    4-(4-nitrophenoxy)-N-(1,3-thiazol-2-yl)aniline: Similar structure but with an aniline group instead of a benzamide.

    4-(4-nitrophenoxy)-N-(1,3-thiazol-2-yl)phenol: Similar structure but with a phenol group instead of a benzamide.

Uniqueness

4-(4-nitrophenoxy)-N-(1,3-thiazol-2-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both a nitrophenoxy group and a thiazolyl group allows for diverse interactions with biological molecules, making it a versatile compound for various applications.

Properties

IUPAC Name

4-(4-nitrophenoxy)-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O4S/c20-15(18-16-17-9-10-24-16)11-1-5-13(6-2-11)23-14-7-3-12(4-8-14)19(21)22/h1-10H,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVHOISACFFTSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC=CS2)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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